3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid
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Overview
Description
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, benzene-1,3-dicarboxylic acid, cyclohexanamine, hexanedioic acid, and nonanedioic acid are a group of compounds with diverse chemical structures and properties. These compounds are used in various industrial and scientific applications due to their unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: 3-cyano-3,5,5-trimethylcyclohexanone.
Reaction with Oxyammonia: The starting material reacts with oxyammonia in an organic solvent at temperatures ranging from 40°C to 80°C to form 3-cyano-3,5,5-trimethylcyclohexanone oxime.
Hydrogenation: The oxime is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst at temperatures between 50°C and 120°C and pressures of 5 MPa to 15 MPa to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine.
Industrial Production Methods
The industrial production of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and alcohols .
Scientific Research Applications
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. It acts as a curing agent by forming cross-links between polymer chains, enhancing the mechanical properties of the resulting material . In biological systems, it interacts with enzymes and proteins, modifying their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Aminomethyl-3,5,5-trimethylcyclohexanol: A similar compound with an alcohol group instead of an amine group.
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A bicyclic compound with similar structural features.
3-Cyano-3,5,5-trimethylcyclohexylamine: An aminonitrile derivative.
Uniqueness
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is unique due to its ability to act as a versatile curing agent and its wide range of applications in various fields, from industrial manufacturing to scientific research .
Properties
Molecular Formula |
C39H67N3O12 |
---|---|
Molecular Weight |
770.0 g/mol |
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid |
InChI |
InChI=1S/C10H22N2.C9H16O4.C8H6O4.C6H13N.C6H10O4/c1-9(2)4-8(12)5-10(3,6-9)7-11;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6;7-5(8)3-1-2-4-6(9)10/h8H,4-7,11-12H2,1-3H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);6H,1-5,7H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
ZRJCFJZEUPSIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1CCC(CC1)N.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Related CAS |
68584-17-8 |
Origin of Product |
United States |
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